molecular formula C16H19N3S B583463 Isothipendyl-d6 CAS No. 1330265-10-5

Isothipendyl-d6

Cat. No. B583463
CAS RN: 1330265-10-5
M. Wt: 291.446
InChI Key: OQJBSDFFQWMKBQ-XERRXZQWSA-N
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Description

Isothipendyl-d6 is the deuterium labeled (7E,9E)-β-Ionylideneacetaldehyde . It is a 1st generation histamine H1 antagonist primarily applied topically as an antipruritic . In the 2020s, at least, it is rarely used in the first line relief of allergies due to the anticholinergic side effect of somnolence but does have some limited use through topical application in the relief of insect bites and related itching .


Molecular Structure Analysis

The molecular formula of Isothipendyl-d6 is C16H13D6N3S . The average mass is 285.407 Da and the monoisotopic mass is 285.129974 Da .

Mechanism of Action

Isothipendyl-d6 is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Future Directions

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Isothipendyl-d6 and other deuterated compounds could have important roles in future pharmaceutical research and development.

properties

IUPAC Name

1-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJBSDFFQWMKBQ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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